Disperse red 11
Overview
Description
Disperse Red 11, also known as 1,4-diamino-2-methoxyanthraquinone, is a red disperse dye derived from anthraquinone. It is primarily used in the plastics and textiles industries to dye materials such as polyvinylchloride, polyester, polyamide, and polyurethane. This compound is water-insoluble and is also utilized in cosmetics and some red and violet-red colored smoke formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Red 11 is synthesized through the reaction of 1,4-diaminoanthraquinone with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the raw materials are combined under controlled temperatures and pressures. The reaction mixture is then purified through filtration and recrystallization to obtain the final dye product. The use of dispersing agents and surfactants is common to enhance the stability and solubility of the dye in various applications .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 11 undergoes various chemical reactions, including:
Oxidation: The anthraquinone structure can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino groups in this compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
Disperse Red 11 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for staining and visualization of different materials.
Biology: Employed in biological staining techniques to highlight specific structures in cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the textile industry for dyeing synthetic fibers and in the plastics industry for coloring polymers
Mechanism of Action
The mechanism of action of Disperse Red 11 involves its interaction with the molecular structures of the materials it dyes. The dye molecules penetrate the polymer matrix and form van der Waals forces and hydrogen bonds with the polymer chains. This interaction results in the stable incorporation of the dye into the material, providing long-lasting color. In biological systems, the dye can interact with cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Disperse Red 9: Another anthraquinone-based dye with similar applications but different substituents.
Disperse Red 60: Also an anthraquinone dye, used for similar purposes but with different chemical properties.
Disperse Yellow 26: A yellow disperse dye with a different chromophore but similar application methods.
Uniqueness: Disperse Red 11 is unique due to its specific substituents, which provide distinct color properties and stability. Its methoxy group and amino groups contribute to its solubility and interaction with various materials, making it a versatile dye in multiple industries .
Properties
IUPAC Name |
1,4-diamino-2-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-10-6-9(16)11-12(13(10)17)15(19)8-5-3-2-4-7(8)14(11)18/h2-6H,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJTJITXCHUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062677 | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062677 | |
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Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 1,4-Diamino-2-methoxy-9,10-anthracenedione | |
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CAS No. |
2872-48-2 | |
Record name | Disperse Red 11 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2872-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | CI 62015 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872482 | |
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Record name | Disperse red 11 | |
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Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamino-2-methoxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DISPERSE RED 11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6QO8D4UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxicological effects of Disperse Red 11?
A1: Studies have shown that this compound can induce liver toxicity, particularly when administered orally or via inhalation in high doses. [, ] In rats, gavage with a violet dye mixture containing this compound resulted in significantly elevated liver enzymes, indicative of acute liver damage. [] Inhalation exposures have also shown liver toxicity in a concentration-dependent manner. [] Notably, the toxicity of this compound appears to be exacerbated when combined with other dyes, highlighting the importance of studying the effects of dye mixtures. []
Q2: Does this compound have any mutagenic or carcinogenic potential?
A2: While this compound itself showed negative to weakly positive results in some mutagenicity assays, a contaminant in one particular lot of the dye was found to be weakly mutagenic in both mammalian and bacterial cell systems. [] Further research is needed to fully elucidate the mutagenic and carcinogenic potential of this compound and its potential contaminants. [, , ]
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Several techniques have been employed to analyze this compound, including:
- High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in mixtures. [, ]
- Gas chromatography/mass spectrometry (GC/MS): Employed to identify and characterize this compound and its combustion products. []
- Laser desorption Fourier transform mass spectrometry: Used for the analysis of this compound in complex matrices. []
- Ultraviolet-visible spectroscopy (UV-Vis): Utilized for the detection and quantification of this compound in solution. []
- Nuclear Magnetic Resonance (NMR): Used to determine the structure of this compound and its derivatives. [, ]
Q4: Are there any specific stability concerns associated with this compound?
A4: One study reported that Disperse Blue 3, a dye often used in mixtures with this compound, is unstable at room temperature and decomposes if not stored at 4°C. [] This highlights the importance of proper storage conditions for dyes and dye mixtures to maintain their stability. []
Q5: Are there any known alternatives or substitutes for this compound in its various applications?
A5: While the provided research does not explicitly mention alternatives to this compound, it does highlight the investigation of alternative formulations for colored smoke grenades that involve replacing this compound with other dyes or reducing its concentration. [] These efforts are driven by the desire to minimize potential toxicity and environmental impact. [, ]
Q6: What research infrastructure and resources are crucial for further investigations on this compound?
A6: Continued research on this compound necessitates access to:
- Advanced analytical equipment: Such as HPLC, GC/MS, and NMR, are essential for the identification, quantification, and characterization of the dye and its degradation products. [, , ]
- Toxicological testing facilities: To conduct in vitro and in vivo studies to evaluate the safety profile and potential long-term effects of this compound. [, , , , , ]
- Computational chemistry tools: To perform molecular modeling and simulation studies to gain further insights into the structure-activity relationship of this compound and develop more environmentally friendly alternatives. []
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